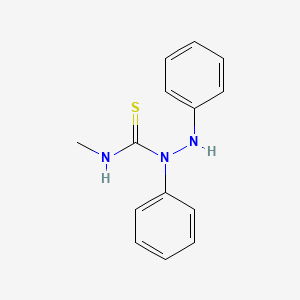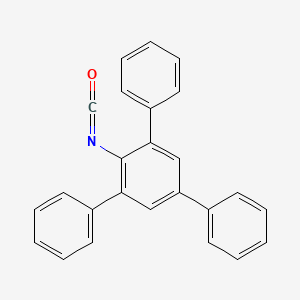
Chlorobismuth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobismuth, also known as bismuth trichloride, is an inorganic compound with the chemical formula BiCl₃. It is a white or slightly yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is primarily used in the synthesis of other bismuth compounds and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Chlorobismuth can be synthesized through several methods. One common method involves the direct reaction of bismuth metal with chlorine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the trichloride form:
2 Bi (s) + 3 Cl2(g) → 2 BiCl3(s)
Another method involves the reaction of bismuth oxide with hydrochloric acid. This method is often used in laboratory settings due to its simplicity and the availability of reagents:
Bi2O3(s) + 6 HCl (aq) → 2 BiCl3(aq) + 3 H2O (l)
Analyse Chemischer Reaktionen
Chlorobismuth undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxychloride (BiOCl) when exposed to air or oxygen at elevated temperatures.
Reduction: this compound can be reduced to metallic bismuth using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: this compound can react with other halides to form mixed halide complexes. For example, it can react with antimony pentachloride to form a ternary complex:
BiCl3 + SbCl5 → BiCl3⋅SbCl5
Wissenschaftliche Forschungsanwendungen
Chlorobismuth has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bismuth-containing compounds, including bismuth oxychloride and bismuth subnitrate.
Biology: this compound is used in biological research to study the effects of bismuth compounds on cellular processes and to develop bismuth-based pharmaceuticals.
Medicine: Bismuth compounds, including this compound, are used in the treatment of gastrointestinal disorders such as peptic ulcers and diarrhea.
Industry: this compound is used in the production of specialty glasses and ceramics, as well as in the manufacturing of certain pigments and cosmetics.
Wirkmechanismus
The mechanism of action of chlorobismuth involves its ability to interact with biological molecules, such as proteins and enzymes. Bismuth ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in the development of bismuth-based pharmaceuticals for the treatment of bacterial infections and gastrointestinal disorders.
Vergleich Mit ähnlichen Verbindungen
- Bismuth iodide (BiI₃)
- Bismuth bromide (BiBr₃)
- Bismuth oxychloride (BiOCl)
Eigenschaften
CAS-Nummer |
14899-70-8 |
|---|---|
Molekularformel |
BiCl |
Molekulargewicht |
244.43 g/mol |
IUPAC-Name |
chlorobismuth |
InChI |
InChI=1S/Bi.ClH/h;1H/q+1;/p-1 |
InChI-Schlüssel |
MKZNMJCVHFTARF-UHFFFAOYSA-M |
Kanonische SMILES |
Cl[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


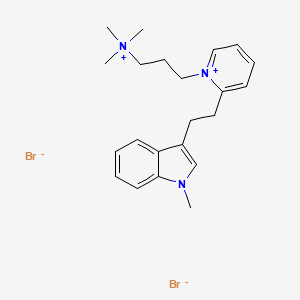
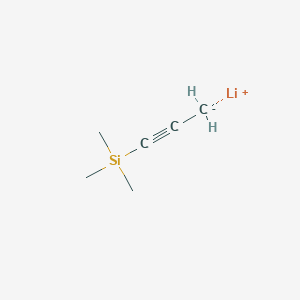
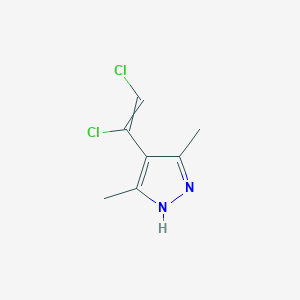
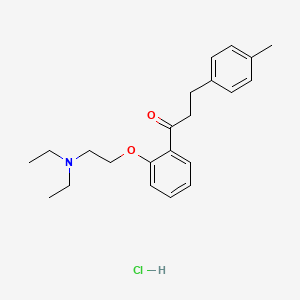
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

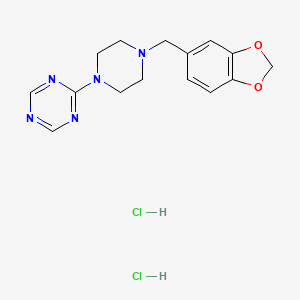
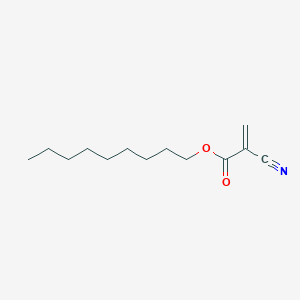
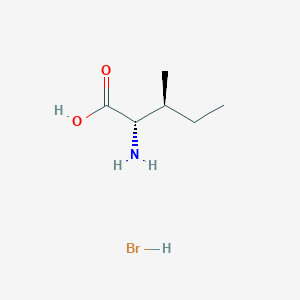
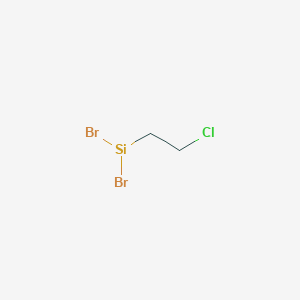
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
